N-cyclooctyl-4-(imidazol-1-ylmethyl)benzamide
Overview
Description
N-cyclooctyl-4-(imidazol-1-ylmethyl)benzamide is a compound that features a benzamide core substituted with an imidazole ring and a cyclooctyl group
Scientific Research Applications
N-cyclooctyl-4-(imidazol-1-ylmethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-4-(imidazol-1-ylmethyl)benzamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving an amido-nitrile precursor.
Attachment of the Benzamide Core: The benzamide core is introduced through a coupling reaction between the imidazole derivative and a benzoyl chloride derivative under basic conditions.
Introduction of the Cyclooctyl Group: The cyclooctyl group is typically introduced via a nucleophilic substitution reaction, where a cyclooctyl halide reacts with the imidazole-benzamide intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-cyclooctyl-4-(imidazol-1-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide core can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The cyclooctyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Benzylamines.
Substitution: Various substituted benzamides and imidazole derivatives.
Mechanism of Action
The mechanism of action of N-cyclooctyl-4-(imidazol-1-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. Additionally, the benzamide core can interact with protein targets, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-4-(imidazol-1-ylmethyl)benzamide: Similar structure but with a cyclohexyl group instead of a cyclooctyl group.
2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole: Contains a benzimidazole core with similar functional groups.
Uniqueness
N-cyclooctyl-4-(imidazol-1-ylmethyl)benzamide is unique due to the presence of the cyclooctyl group, which can impart different steric and electronic properties compared to its cyclohexyl analog. This can lead to variations in biological activity and chemical reactivity, making it a valuable
Properties
IUPAC Name |
N-cyclooctyl-4-(imidazol-1-ylmethyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c23-19(21-18-6-4-2-1-3-5-7-18)17-10-8-16(9-11-17)14-22-13-12-20-15-22/h8-13,15,18H,1-7,14H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPAHVPZRRQMCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.